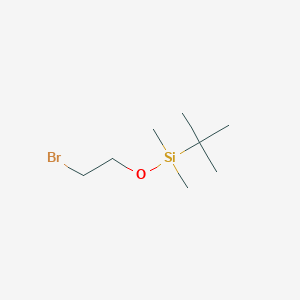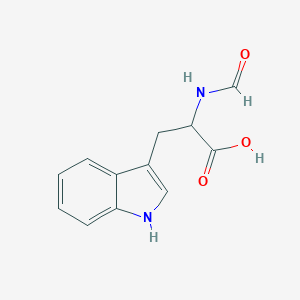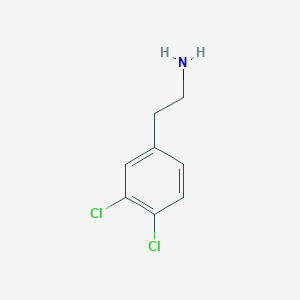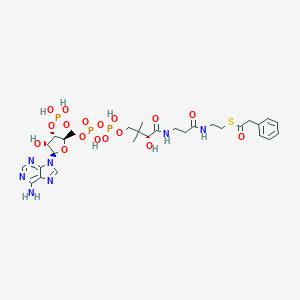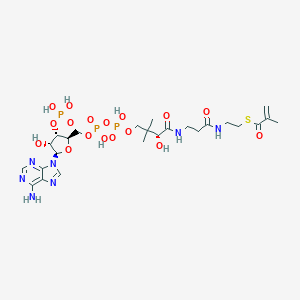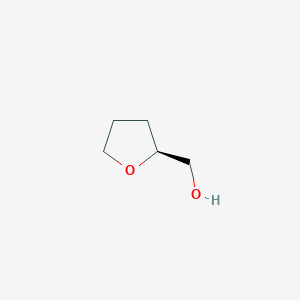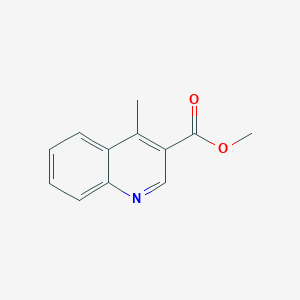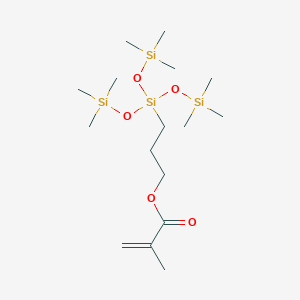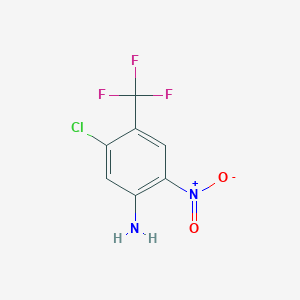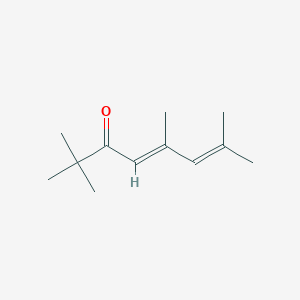
2,2,5,7-Tetramethyl-4,6-octadiene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,7-Tetramethyl-4,6-octadiene-3-one, also known as TMO or citral, is a natural compound found in lemon, lime, and orange oils. It has a strong citrus aroma and is widely used in the fragrance and flavor industries. However, TMO also has various scientific research applications, including its use as a bioactive compound in medicine and as a tool in biochemical and physiological research.
Mécanisme D'action
2,2,5,7-Tetramethyl-4,6-octadiene-3-one exerts its bioactive effects through various mechanisms of action. It has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Effets Biochimiques Et Physiologiques
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has various biochemical and physiological effects, including its ability to modulate the activity of enzymes and receptors. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has several advantages for use in lab experiments, including its availability and low cost. It is also relatively stable and easy to handle. However, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has some limitations, including its potential toxicity and its strong odor, which can interfere with experiments.
Orientations Futures
There are several future directions for research on 2,2,5,7-Tetramethyl-4,6-octadiene-3-one, including its potential use as a treatment for various infections and inflammatory conditions. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one could be explored as a potential tool for studying the TRPA1 ion channel and its role in pain and inflammation. Further research could also investigate the potential use of 2,2,5,7-Tetramethyl-4,6-octadiene-3-one as a modulator of the GABA-A receptor and its potential therapeutic applications.
Méthodes De Synthèse
2,2,5,7-Tetramethyl-4,6-octadiene-3-one can be synthesized through various methods, including the oxidation of geraniol or nerol, or the condensation of acetone with acetaldehyde. The most common method for synthesizing 2,2,5,7-Tetramethyl-4,6-octadiene-3-one is through the oxidation of geraniol using chromic acid or potassium permanganate.
Applications De Recherche Scientifique
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to have various scientific research applications, including its use as a bioactive compound in medicine. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential treatment for various infections. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Propriétés
Numéro CAS |
19377-97-0 |
|---|---|
Nom du produit |
2,2,5,7-Tetramethyl-4,6-octadiene-3-one |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(4E)-2,2,5,7-tetramethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C12H20O/c1-9(2)7-10(3)8-11(13)12(4,5)6/h7-8H,1-6H3/b10-8+ |
Clé InChI |
KZKKQILWANYRQG-UHFFFAOYSA-N |
SMILES isomérique |
CC(=C/C(=C/C(=O)C(C)(C)C)/C)C |
SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
SMILES canonique |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
Synonymes |
2,2,7,7-Tetramethyl-4,5-octadien-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



